(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol
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Overview
Description
(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a complex organic compound that features a naphthalen-2-ol core linked to a tetrahydrobenzo[d]thiazol-2-yl group via a hydrazono bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the hydrazono group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazono derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, it has been studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis.
Medicine
In medicinal chemistry, it is being explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol exerts its effects involves interaction with cellular proteins and enzymes. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- Dichloroaniline
- Benzene, toluene, ethylbenzene, xylene (BTEX)
Uniqueness
What sets (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol apart from similar compounds is its unique hydrazono linkage, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from coordination chemistry to medicinal research.
Properties
IUPAC Name |
1-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-16-10-9-12-5-1-2-6-13(12)14(16)11-19-21-18-20-15-7-3-4-8-17(15)23-18/h1-2,5-6,9-11,22H,3-4,7-8H2,(H,20,21)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWFRRXIOZJZDD-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)N/N=C\C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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